(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol
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Overview
Description
(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and biology. Its structure consists of an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-di-tert-butylbenzaldehyde.
Reductive Amination: The aldehyde group of 3,5-di-tert-butylbenzaldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as chromatography on a chiral stationary phase or crystallization with a chiral resolving agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to directly synthesize the desired enantiomer.
Biocatalysis: Employing enzymes or microorganisms that can selectively produce the (S)-enantiomer from suitable precursors.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or carbamates.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Acyl chlorides, isocyanates, or other electrophiles.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Amides, carbamates, or other substituted derivatives.
Scientific Research Applications
(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol: The enantiomer of the (S)-form, with similar but distinct biological activities.
2-Amino-2-(3,5-di-tert-butylphenyl)propanol: A structurally related compound with a different substitution pattern on the ethyl chain.
2-Amino-2-(3,5-di-tert-butylphenyl)acetic acid: Another related compound with a carboxyl group instead of a hydroxyl group.
Uniqueness
(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl substituents also provide steric hindrance, influencing its interactions with other molecules and its overall stability.
Properties
IUPAC Name |
(2S)-2-amino-2-(3,5-ditert-butylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-15(2,3)12-7-11(14(17)10-18)8-13(9-12)16(4,5)6/h7-9,14,18H,10,17H2,1-6H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODKSIZLEOJZHJ-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(CO)N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)[C@@H](CO)N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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